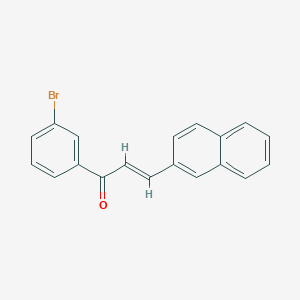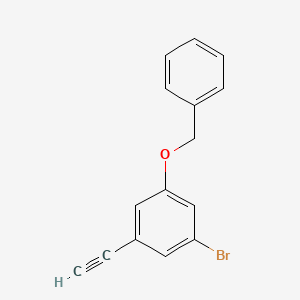
1-(Benzyloxy)-3-bromo-5-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-bromo-5-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-ethynylbenzene can be synthesized through a multi-step process involving the following key steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Ethynylation: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst loading, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C.
Substitution: NaN3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogenated benzene derivatives.
Substitution: Azido or cyano-substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-bromo-5-ethynylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-ethynylbenzene depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive functional groups. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(Benzyloxy)-3-bromo-5-ethynylbenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-3-bromo-5-iodobenzene: Similar structure but with an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
1-(Benzyloxy)-3-chloro-5-ethynylbenzene:
1-(Benzyloxy)-3-bromo-5-methylbenzene: Features a methyl group instead of an ethynyl group, resulting in distinct properties and applications.
Properties
Molecular Formula |
C15H11BrO |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-bromo-3-ethynyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H11BrO/c1-2-12-8-14(16)10-15(9-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
InChI Key |
GMGARXQWTUSXFC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


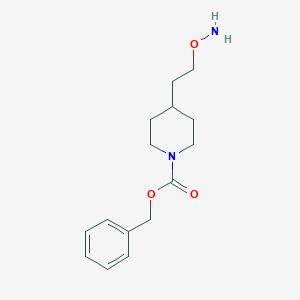

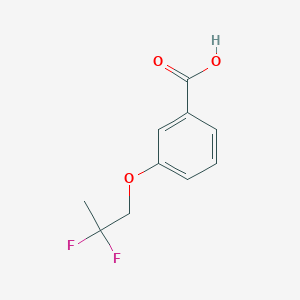


![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)
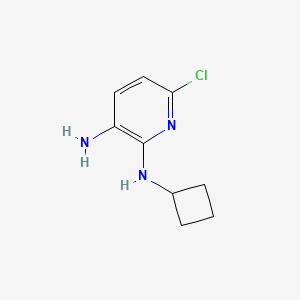
![(2S,4S)-1[2-Hydroxymethyl-1,3-dioxolan-4-YL]uracil](/img/structure/B12080849.png)




